molecular formula C15H17NO2 B030621 N-Boc-2-naphthylamine CAS No. 454713-45-2

N-Boc-2-naphthylamine

Cat. No.: B030621
CAS No.: 454713-45-2
M. Wt: 243.3 g/mol
InChI Key: AZFIXUGFEFRFQJ-UHFFFAOYSA-N
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Description

N-Boc-2-naphthylamine, also known as tert-butoxycarbonyl-2-naphthylamine, is a chemical compound with the molecular formula C15H17NO2. It is a derivative of 2-naphthylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

N-Boc-2-naphthylamine is primarily used as a biochemical in the synthesis of biphenyl-carbamate . It is an organic compound that serves as a key intermediate in various organic synthesis processes .

Mode of Action

The mode of action of this compound involves its role as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (Boc) group in this compound is widely used for the protection of amine groups due to its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . This Boc group can be selectively removed under certain conditions, such as the use of oxalyl chloride in methanol .

Biochemical Pathways

This compound is involved in the Friedländer annulation, a chemical reaction used for the synthesis of quinolines . In this process, it can lead to the formation of quinolines and quinoline-2(1H)-ones under basic conditions mediated by urea/KOH . These products have diverse biological properties, making them targets in therapeutic and medicinal research .

Result of Action

The result of this compound’s action is the formation of structurally diverse compounds. For instance, it can lead to the synthesis of quinolines and quinoline-2(1H)-ones , which are compounds with potential anti-inflammatory, antimicrobial, antioxidant, or antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved under room temperature conditions . Moreover, the synthesis of quinolines and quinoline-2(1H)-ones from this compound derivatives can occur under basic conditions mediated by urea/KOH . Therefore, the reaction conditions, including temperature and pH, can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-naphthylamine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-2-naphthylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-naphthylamine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a versatile intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

tert-butyl N-naphthalen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIXUGFEFRFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589432
Record name tert-Butyl naphthalen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454713-45-2
Record name tert-Butyl naphthalen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Naphthoic acid (S13-1; 2.5 g, 14.3 mmol) in tert-BuOH (85 mL) and toluene (85 mL) was treated with Et3N (2.3 mL, 16.4 mmol), 3 Å molecular sieves (16.7 g) and diphenyl phosphorylazide (3.5 mL, 16.4 mmol). The reaction mixture was refluxed for 24 h. After cooling to rt, solid was filtered off through Celite and the solvent was removed under reduced pressure. The residue was dissolved in EtOAc (75 mL) and washed with 1N aqueous HCl (2×50 mL), saturated aqueous NaHCO3 (2×50 mL), dried over sodium sulfate and concentrated under reduced pressure. Chromatography (10% EtOAc in hexanes) afforded 2.5 g (71%) of S13-2. 1H NMR (500 MHz, CDCl3) δ 7.99 (s, 1H), 7.72-7.78 (m, 3H), 7.44 (t, J=7.8 Hz, 1H), 7.31-7.38 (m, 2H), 6.61 (br s, 1H), 1.55 (s, 9H); MS (ESI) m/z 244.02 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-Boc-2-naphthylamine as described in the provided research?

A1: The research primarily focuses on using this compound as a building block for synthesizing more complex molecules. Specifically, the paper describes its use in producing acyl derivatives and subsequently transforming those into benzoquinazolines and benzoquinazolinones. [] These heterocyclic compounds are important structural motifs found in various bioactive molecules, making them relevant for medicinal chemistry research.

Q2: How is this compound modified to create the acyl derivatives described in the paper?

A2: The researchers utilize the reactivity of lithiated N-Boc naphthylamines. [] They first treat this compound with a strong base to deprotonate it and generate the corresponding lithiated species. This nucleophilic species can then react with various electrophiles, including acyl chlorides (like AcCl, PivCl, iPrCOCl), anhydrides (Ac2O), esters (AcOEt), and even Wienreb amides, to yield a diverse range of acyl this compound derivatives. This approach showcases the versatility of this compound as a starting material in organic synthesis.

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